Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate
Description
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3, an ethyl carboxylate group at position 4, and a pyridin-2-yl moiety at position 4. This structure combines aromatic nitrogen heterocycles (pyridazine and pyridine), which confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 3-chloro-6-pyridin-2-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-10(15-16-11(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUQTFKLDDCCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate typically involves the reaction of 3-chloro-6-(pyridin-2-yl)pyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced pyridazine derivatives.
Scientific Research Applications
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The substituent at position 6 of the pyridazine ring significantly influences physicochemical and pharmacological properties. Below is a comparison with key analogues:
Key Observations :
- Electronic Effects : The pyridin-2-yl group introduces an additional nitrogen atom, enabling hydrogen bonding or metal coordination, unlike purely hydrocarbon substituents (e.g., phenyl, cyclopropyl). This may enhance interactions with biological targets .
- Lipophilicity : Fluorinated (e.g., 3-fluorophenyl) and methoxy-substituted derivatives exhibit altered logP values, influencing membrane permeability and metabolic stability .
Crystallographic and Structural Insights
While crystallographic data for the pyridin-2-yl derivative are unavailable, studies on similar compounds highlight:
Biological Activity
Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications, supported by relevant data and case studies.
Overview of this compound
- Chemical Structure : This compound features a pyridazine ring substituted with a chlorine atom and a pyridine group, along with an ethyl carboxylate functional group.
- Molecular Formula : CHClNO
- CAS Number : 2098092-19-2
This compound interacts with various biological targets, particularly enzymes and proteins, influencing their activity and function. It has been shown to interact with kinases, which are crucial in cell signaling pathways, leading to modulation of downstream signaling events.
Table 1: Biochemical Interactions
| Target Enzyme/Protein | Interaction Type | Effect on Activity |
|---|---|---|
| Kinases | Inhibition/Activation | Modulates signaling |
| Apoptosis-related Genes | Altered Expression | Affects cell survival |
| Metabolic Enzymes | Modulation | Changes metabolite levels |
Cellular Effects
The compound significantly affects various cellular processes:
- Cell Proliferation : Alters gene expression related to cell growth.
- Apoptosis : Influences pathways that lead to programmed cell death.
- Metabolism : Modulates metabolic pathways, affecting the levels of key metabolites.
In vitro studies indicate that this compound can induce apoptosis in cancer cell lines while promoting differentiation in stem cells.
The mechanism by which this compound exerts its biological activity involves binding to specific molecular targets. This interaction can inhibit or activate enzymatic functions, leading to various physiological outcomes:
- Kinase Inhibition : By binding to specific kinases, it can disrupt critical signaling pathways involved in cancer progression.
- Gene Regulation : The compound may influence transcription factors that regulate gene expression related to inflammation and cancer.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Activity : Research demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Studies indicated efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential for treating inflammatory diseases .
Comparison with Related Compounds
This compound can be compared with other pyridazine derivatives regarding their biological activities:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| This compound | Anticancer, antimicrobial | Contains both pyridine and chloro groups |
| Pyridazine derivatives (without substitutions) | Limited biological activity | Lack functional versatility |
| Ethyl 6-chloro-pyridazine derivatives | Diverse activities but less potent | Different substitution patterns |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
